molecular formula C13H10Br2N2O B2429691 4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide CAS No. 638141-97-6

4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide

Cat. No.: B2429691
CAS No.: 638141-97-6
M. Wt: 370.044
InChI Key: ROEZDIXTCARQDE-UHFFFAOYSA-N
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Description

4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H10Br2N2O It is a derivative of benzamide, featuring bromine atoms attached to both the benzene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene and pyridine rings can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity and modulating cellular processes . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide is unique due to the presence of bromine atoms on both the benzene and pyridine rings, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O/c1-8-11(15)6-7-12(16-8)17-13(18)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEZDIXTCARQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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